molecular formula C8H5BrF4O B12081561 2-Bromo-5-fluoro-4-(trifluoromethyl)benzyl alcohol

2-Bromo-5-fluoro-4-(trifluoromethyl)benzyl alcohol

Cat. No.: B12081561
M. Wt: 273.02 g/mol
InChI Key: PUTDXKHKRUZQNE-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-4-(trifluoromethyl)benzyl alcohol is an organic compound with the molecular formula C8H5BrF4O It is a derivative of benzyl alcohol, where the benzene ring is substituted with bromine, fluorine, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-fluoro-4-(trifluoromethyl)benzyl alcohol typically involves multiple steps. One common method starts with the nitration of m-fluorobenzotrifluoride using a nitric acid/sulfuric acid system to obtain 5-fluoro-2-nitrobenzotrifluoride. This intermediate is then reduced using catalytic hydrogenation with Raney nickel to produce 5-fluoro-2-aminotrifluorotoluene. Finally, the target compound is synthesized through diazotization and bromination using cuprous bromide, hydrobromic acid, and sodium nitrate .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluoro-4-(trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine and fluorine substituents can be reduced under specific conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of 2-Bromo-5-fluoro-4-(trifluoromethyl)benzaldehyde or 2-Bromo-5-fluoro-4-(trifluoromethyl)benzoic acid.

    Reduction: Formation of 2-Bromo-5-fluoro-4-(trifluoromethyl)benzylamine.

    Substitution: Formation of various substituted benzyl alcohol derivatives.

Scientific Research Applications

2-Bromo-5-fluoro-4-(trifluoromethyl)benzyl alcohol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoro-4-(trifluoromethyl)benzyl alcohol involves interactions with specific molecular targets. The presence of bromine, fluorine, and trifluoromethyl groups can enhance the compound’s ability to bind to enzymes and receptors, affecting their activity. The alcohol group can participate in hydrogen bonding, further influencing the compound’s interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide
  • 2,5-Bis(trifluoromethyl)benzyl bromide

Uniqueness

2-Bromo-5-fluoro-4-(trifluoromethyl)benzyl alcohol is unique due to the specific combination of substituents on the benzene ring. The presence of both bromine and fluorine atoms, along with the trifluoromethyl group, imparts distinct chemical and physical properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C8H5BrF4O

Molecular Weight

273.02 g/mol

IUPAC Name

[2-bromo-5-fluoro-4-(trifluoromethyl)phenyl]methanol

InChI

InChI=1S/C8H5BrF4O/c9-6-2-5(8(11,12)13)7(10)1-4(6)3-14/h1-2,14H,3H2

InChI Key

PUTDXKHKRUZQNE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)C(F)(F)F)Br)CO

Origin of Product

United States

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